Methylisonicotinate-N-oxide
Description
The Strategic Importance of Pyridine (B92270) N-Oxides in Modern Organic Synthesis
Pyridine N-oxides are a versatile class of compounds that have garnered considerable attention in modern organic synthesis. acs.org Their unique electronic properties make them valuable as electron-pair donors, mild oxidants, and ligands in metal complexes. acs.org The N-oxide functional group alters the reactivity of the pyridine ring, facilitating reactions that are otherwise difficult to achieve with the parent pyridine. This activation allows for the functionalization of the pyridine scaffold, making pyridine N-oxides crucial synthetic intermediates for the preparation of a wide range of substituted pyridines. acs.orgresearchgate.net These derivatives are integral to the synthesis of biologically active compounds and novel materials. researchgate.net
In recent years, the role of pyridine N-oxides has expanded significantly. They are now recognized as potent hydrogen atom transfer (HAT) reagents, a property that is being exploited in photocatalytic C(sp³)–H functionalization reactions. acs.orgresearchgate.net This has opened up new avenues for the selective modification of complex organic molecules. Furthermore, pyridine N-oxides can serve as precursors to N-oxypyridinium salts, which act as a source of various radicals under photocatalytic conditions. researchgate.net Their ability to participate in a diverse array of transformations, including arylations, acylations, alkylations, and cross-coupling reactions, underscores their strategic importance in contemporary organic chemistry. researchgate.net
Scope and Contemporary Research Significance of Methylisonicotinate-N-oxide
This compound, also known as methyl pyridine-4-carboxylate N-oxide, is a specific derivative of pyridine N-oxide that has emerged as a compound of significant interest in advanced chemical research. chemicalbook.com It serves as a valuable building block and intermediate in the synthesis of more complex molecules and pharmaceutical compounds. The presence of both the N-oxide and the methyl ester functionalities allows for a range of chemical manipulations, making it a versatile tool for organic chemists.
One of the key areas of its application is in the synthesis of biologically active molecules. For instance, it is a crucial intermediate in the preparation of Topiroxostat, a drug used for treating hyperuricemia and gout. patsnap.com Research has also explored its use in the synthesis of 2-aminopyridines, which are important pharmacophores in many bioactive small molecules. nih.gov In a study involving the reaction of pyridine N-oxides with activated isocyanides, this compound was used as a starting material to produce substituted 2-aminopyridines in good yields. nih.gov
Furthermore, this compound has been investigated for its catalytic activity. In studies on photoinduced C-H functionalization, it exhibited moderate catalytic activity as a hydrogen atom transfer (HAT) catalyst. chemrxiv.org Although other pyridine N-oxide derivatives were found to be more effective in certain reactions, the investigation of this compound contributes to the broader understanding of how electronic and steric effects influence the catalytic efficiency of this class of compounds. chemrxiv.org
The compound's physical and chemical properties have also been a subject of study. Its crystal structure has been determined, providing valuable insights into its molecular geometry. researchgate.net The molecule is nearly planar, with the pyridine ring and the methyl ester group being almost coplanar. researchgate.net This structural information is crucial for understanding its reactivity and for the design of new materials.
Chemical and Physical Properties of this compound
This compound is a white to pale yellow crystalline solid. patsnap.com Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3783-38-8 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Melting Point | 116.5-118.5 °C |
| Boiling Point | 340.5±15.0 °C (Predicted) |
| Density | 1.20±0.1 g/cm³ (Predicted) |
| pKa | -0.41±0.10 (Predicted) |
Data sourced from chemicalbook.comapolloscientific.co.uk
Synthesis of this compound
The most common method for the synthesis of this compound is the direct oxidation of methyl isonicotinate (B8489971). abertay.ac.uk This transformation is typically achieved using oxidizing agents such as peracids, with peracetic acid, often generated in situ from glacial acetic acid and hydrogen peroxide, being a widely used reagent. patsnap.comabertay.ac.uk
A typical laboratory-scale preparation involves dissolving methyl isonicotinate in acetic acid, followed by the addition of hydrogen peroxide. The reaction mixture is then heated to facilitate the N-oxidation. After the reaction is complete, the product is isolated by concentrating the mixture, followed by extraction and purification steps. patsnap.com
Research Applications and Findings
Role in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily serving as an intermediate for the preparation of functionalized pyridines.
Synthesis of 2-Aryl Pyridines: Pyridine N-oxides, in general, are effective substrates in palladium-catalyzed direct arylation reactions to produce 2-aryl pyridines, which are valuable building blocks in medicinal chemistry. orgsyn.org While specific examples detailing the direct arylation of this compound are part of the broader class of reactions, the N-oxide moiety serves as a useful handle for such transformations. orgsyn.org
Synthesis of 2-Aminopyridines: A practical and efficient method for synthesizing substituted 2-aminopyridines utilizes pyridine N-oxides as starting materials. In a study, this compound was reacted with benzyl (B1604629) isocyanide in the presence of a Lewis or Brønsted acid activator to yield N-formylaminopyridine intermediates, which were then hydrolyzed to the corresponding 2-aminopyridines. nih.gov This one-pot, two-step process was shown to be effective, with yields being higher for pyridine N-oxides bearing electron-withdrawing substituents like the methyl ester group in this compound. nih.gov
Magnesiation Reactions: Research on the magnesiation of pyridine N-oxides using iodine or bromine-magnesium exchange has provided a useful tool for their functionalization without deoxygenation. acs.org This methodology has been successfully applied to various substituted pyridine N-oxides and has been instrumental in the total synthesis of natural products like Caerulomycins E and A. acs.org
Use as a Catalyst
The catalytic potential of this compound has been explored in the context of photocatalysis.
Hydrogen Atom Transfer (HAT) Catalysis: In a study screening various pyridine N-oxide derivatives as HAT catalysts for photoinduced C-H alkylation, this compound was evaluated. chemrxiv.org It demonstrated moderate catalytic activity. The study found that the efficiency of the HAT catalyst was related to the O-H bond dissociation energy (BDE) of the corresponding protonated N-oxide. While other derivatives like 2,6-dichloropyridine (B45657) N-oxide showed higher efficacy due to a higher O-H BDE, the results for this compound contributed to understanding the structure-activity relationship in this class of catalysts. chemrxiv.org A notable observation was the deoxygenation of this compound during the reaction, which was more significant than that of the more effective catalysts and likely contributed to its diminished catalytic efficiency. chemrxiv.org
Intermediate in the Synthesis of Other Compounds
This compound is a key precursor in the synthesis of several important compounds.
Topiroxostat: A patent describes the use of this compound as a key intermediate in a novel synthesis pathway for Topiroxostat. patsnap.com In this process, this compound is reacted with hydrazine (B178648) hydrate (B1144303) to form isonicotinic acid hydrazide N-oxide, which is then further reacted to yield the final drug substance. patsnap.com
Isonicotinic Acid Hydrazide N-oxide: As mentioned above, the reaction of this compound with hydrazine hydrate provides a straightforward route to isonicotinic acid hydrazide N-oxide. patsnap.com This transformation involves the nucleophilic acyl substitution of the methyl ester group by hydrazine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-oxidopyridin-1-ium-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNXRNOZMUURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284844 | |
| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3783-38-8 | |
| Record name | 3783-38-8 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3783-38-8 | |
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Synthetic Methodologies for Methylisonicotinate N Oxide
Oxidative Approaches to the Pyridine (B92270) N-Oxide Moiety
The most common and direct method for preparing Methylisonicotinate-N-oxide is the N-oxidation of methyl isonicotinate (B8489971). This involves treating the starting material with a suitable oxidizing agent that can donate an oxygen atom to the electron-rich nitrogen of the pyridine ring. The choice of oxidant and reaction conditions can significantly influence the reaction's efficiency, yield, and purity of the final product.
Hydrogen peroxide and its derivatives are the most frequently employed reagents for the N-oxidation of pyridines due to their availability and effectiveness. tandfonline.com These reactions typically involve the in-situ formation of a stronger oxidizing agent, such as a peracid.
A prevalent method involves the use of hydrogen peroxide in glacial acetic acid. tandfonline.compatsnap.com In this protocol, peracetic acid is generated in the reaction mixture and acts as the primary oxidant. A typical procedure involves dissolving methyl isonicotinate in acetic acid, followed by the addition of hydrogen peroxide (e.g., 30% aqueous solution). The reaction is often heated to facilitate the conversion. patsnap.com For instance, one synthetic protocol describes heating methyl isonicotinate with 30% hydrogen peroxide in acetic acid at 70°C to yield the desired N-oxide. patsnap.com The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC). patsnap.com
Other peroxy compounds, such as perbenzoic acid and monoperphthalic acid, have also been historically used for the N-oxidation of pyridine and its derivatives. orgsyn.org The general principle remains the same, where the peracid delivers an oxygen atom to the pyridine nitrogen. The choice of peracid can sometimes offer advantages in terms of reaction rate or ease of work-up. orgsyn.org
| Reagent System | Substrate | Conditions | Yield | Reference |
| 30% H₂O₂ / Acetic Acid | Methyl isonicotinate | 70°C, 3h+ | Not specified, but successful synthesis | patsnap.com |
| 40% Peracetic Acid | Pyridine | 85°C | 78-83% | orgsyn.org |
This table presents examples of peroxide-mediated N-oxidation reactions.
Beyond traditional peroxide/acid systems, a range of other oxidants have been explored for the N-oxidation of pyridines, offering benefits such as milder reaction conditions, improved safety profiles, and higher yields.
m-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for N-oxidations. tandfonline.com It is known for its reliability and often provides high yields under mild conditions, typically by stirring the pyridine substrate with m-CPBA in a suitable solvent like dichloromethane (B109758) at room temperature. tandfonline.com In a comparative study of various oxidants for 3-substituted pyridines, m-CPBA consistently provided the best yields. tandfonline.com
Potassium peroxymonosulfate (B1194676) , commercially known as Oxone®, is another powerful and inexpensive alternative oxidant. orgsyn.org It is often used in a biphasic system or in water with a buffer to maintain pH. tandfonline.comorgsyn.org An oxidation procedure using Oxone® involves adding it to a mixture of the pyridine substrate in acetone (B3395972) and a phosphate (B84403) buffer, maintaining the pH between 7.5 and 8.0. tandfonline.com This method avoids the use of acetic acid, which can be difficult to remove on a large scale. orgsyn.org
Sodium perborate (B1237305) is an inexpensive, stable, and safe industrial oxidizing agent that has been successfully applied to the N-oxidation of pyridines in a laboratory setting. tandfonline.comorganic-chemistry.org It is often used in acetic acid, where it proves to be an effective reagent for the transformation. organic-chemistry.org
Catalytic systems have also been developed to make the oxidation process more efficient and greener. One such system employs sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst with aqueous hydrogen peroxide, eliminating the need for organic per-acids or large volumes of acetic acid. ccspublishing.org.cn Other catalytic approaches utilize methyltrioxorhenium (MTO) with hydrogen peroxide or bis(trimethylsilyl)peroxide (B35051) (BTSP) with perrhenic acid, which can facilitate the N-oxidation of substrates like methyl isonicotinate. arkat-usa.org
| Oxidant | Substrate Example | Method | Yield | Reference |
| m-Chloroperoxybenzoic acid | Ethyl 3-pyridylacetate | Dichloromethane, RT, 1h | 93% | tandfonline.com |
| Potassium peroxymonosulfate (Oxone®) | Ethyl 3-pyridylacetate | Acetone/Phosphate Buffer, pH 7.5-8.0, 2h | 79% | tandfonline.com |
| Sodium perborate monohydrate | Ethyl 3-pyridylacetate | Glacial Acetic Acid, 70°C, 24h | 53% | tandfonline.com |
| H₂O₂ / Na₂WO₄·2H₂O | Pyridines | Aqueous media | Not specified | ccspublishing.org.cn |
| H₂O₂ / MTO | Pyridines | - | High yields | arkat-usa.org |
This table compares the efficacy of various alternative oxidants in the N-oxidation of substituted pyridines.
Indirect Synthetic Routes to this compound Structures
While direct oxidation of methyl isonicotinate is the most straightforward approach, indirect methods provide alternative pathways to the target molecule. These routes typically involve synthesizing a precursor N-oxide and then converting it into the final product, or constructing the N-oxidized pyridine ring itself through cyclization.
One prominent indirect route is the esterification of isonicotinic acid N-oxide . In this method, isonicotinic acid is first oxidized to isonicotinic acid N-oxide using one of the oxidative protocols described previously. The resulting carboxylic acid N-oxide is then esterified with methanol, typically under acidic conditions (e.g., using sulfuric acid), to yield this compound. This two-step process separates the oxidation and esterification steps, which can be advantageous if the ester group is sensitive to the oxidation conditions or if the starting isonicotinic acid N-oxide is readily available.
Another conceptual approach involves the functionalization of a simpler pyridine N-oxide . The N-oxide group activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net While less direct, it is theoretically possible to introduce a cyano or other precursor group at the 4-position of pyridine N-oxide and subsequently convert it to the methoxycarbonyl group.
Chemical Reactivity and Transformational Pathways of Methylisonicotinate N Oxide
Exploration of Electrophilic Substitution Reactivity on the Pyridine (B92270) Ring
The pyridine N-oxide ring is generally more reactive towards electrophilic substitution than pyridine itself. The N-oxide group is an activating group and directs incoming electrophiles to the C4 (para) and C2/C6 (ortho) positions. However, in methylisonicotinate-N-oxide, the C4 position is already substituted. The electron-withdrawing nature of the methyl carboxylate group at C4 deactivates the ring, particularly the C3 and C5 positions.
Electrophilic substitution on the parent pyridine N-oxide can be challenging. For instance, sulfonation requires harsh conditions, such as fuming sulfuric acid and a mercuric sulfate (B86663) catalyst at high temperatures, to introduce a sulfonic acid group at the 3-position. abertay.ac.uk Nitration of pyridine N-oxides is a key method to introduce a nitro group at the C4 position, a reaction that is difficult with pyridine alone. google.com For this compound, further electrophilic attack is generally difficult due to the deactivating effect of the ester group. However, the N-oxide functionality significantly influences the regioselectivity compared to the non-oxidized pyridine.
Nucleophilic Addition and Substitution Reactions at the Pyridine Core
The N-oxide group strongly activates the C2 (ortho) and C4 (para) positions of the pyridine ring towards nucleophilic attack. abertay.ac.uk In this compound, this activation facilitates reactions at the C2 and C6 positions.
A notable example is the reaction with isocyanides in the presence of an activator like a Lewis or Brønsted acid, which proceeds as a Reissert-Henze type reaction. nih.gov This process involves the nucleophilic addition of the isocyanide to the C2 position of the activated pyridine N-oxide, ultimately leading to the formation of 2-aminopyridine (B139424) derivatives after a two-step, one-pot procedure. nih.gov The reaction is highly efficient, with microwave irradiation often proving superior to conventional heating. nih.gov
| Reagent 1 | Reagent 2 | Activator | Product | Yield |
| This compound | Benzyl (B1604629) isocyanide | TMSOTf | Methyl 2-(benzylamino)isonicotinate | 45% |
| This compound | 4-Chlorophenyl isocyanide | TMSOTf | Methyl 2-((4-chlorophenyl)amino)isonicotinate | - |
| Data derived from a study on the synthesis of substituted 2-aminopyridines. nih.gov The yield for the 4-chlorophenyl derivative was not specified in the summary but was part of the broader study. |
This reactivity highlights the utility of this compound as a substrate for constructing functionalized pyridine systems through nucleophilic substitution pathways.
Transformations Involving the Ester Functionality
The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions. libretexts.org These transformations allow for the conversion of the ester into other important functional groups like carboxylic acids, amides, and hydrazides.
Ester hydrolysis, the cleavage of the ester to form the corresponding carboxylic acid (isonicotinic acid N-oxide), can be achieved under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process that uses a base, such as sodium hydroxide, to produce the carboxylate salt of the acid. libretexts.org This method is often preferred as it goes to completion. savemyexams.com
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an excess of another alcohol in the presence of an acid or base catalyst. savemyexams.commasterorganicchemistry.com This equilibrium-driven reaction is useful for modifying the ester portion of the molecule. masterorganicchemistry.com
The ester group can be converted into an amide by reaction with an amine (aminolysis) or into a hydrazide via reaction with hydrazine (B178648) (hydrazinolysis).
Amidation typically involves heating the ester with an amine. This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group with an amino group to form the corresponding N-substituted isonicotinamide-N-oxide.
Hydrazinolysis is a particularly important transformation for this compound. The reaction with hydrazine hydrate (B1144303) cleaves the ester to form isonicotinic acid hydrazide N-oxide. epo.orgnewdrugapprovals.orgrssing.com This hydrazide is a key intermediate in the synthesis of more complex molecules, such as pharmacologically active triazole compounds. epo.orgnewdrugapprovals.orgrssing.com The cleavage of amide and ester bonds by hydrazine can be accelerated by the addition of ammonium (B1175870) salts, allowing the reaction to proceed under milder conditions. rsc.org
Reissert-Henze Type Reactions and Related Amination Protocols
The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides. It traditionally involves the reaction of a pyridine N-oxide with a cyanating agent, such as benzoyl chloride and trimethylsilyl (B98337) cyanide, to introduce a cyano group at the C2 position.
This compound is an effective substrate for the Reissert-Henze reaction, yielding methyl 2-cyanoisonicotinate. epo.orgnewdrugapprovals.orgrssing.com This product serves as a crucial building block in medicinal chemistry. For example, it can be subsequently converted to a hydrazide and condensed with other reagents to synthesize complex heterocyclic drugs. epo.org
Modern variations of this reaction, often termed Reissert-Henze type reactions, have expanded the scope to include other nucleophiles. As mentioned previously, the reaction with isocyanides provides an efficient route to 2-aminopyridines. nih.gov These amination protocols are valuable as they provide direct access to aminopyridine scaffolds, which are prevalent in pharmaceuticals. nih.gov The reaction proceeds through an initial addition of the nucleophile, followed by rearrangement and, in the case of amination, hydrolysis of an intermediate. nih.gov
Radical Chemistry and Hydrogen Atom Transfer (HAT) Catalysis
In recent years, pyridine N-oxides have been explored for their role in radical chemistry, particularly as reagents or catalysts in hydrogen atom transfer (HAT) processes. icm.edu.pl The N-oxide functionality can participate in single-electron transfer (SET) processes. chemrxiv.orgnih.gov
Upon photoinduction, pyridine N-oxides can be oxidized to form an N-oxyl radical cation. chemrxiv.org This electrophilic radical species is a potent hydrogen abstractor and can act as a HAT catalyst to activate C-H bonds in various substrates like alkanes, ethers, and amides. icm.edu.plchemrxiv.org The resulting substrate radical can then engage in further reactions, such as addition to electron-deficient olefins in Minisci-type reactions. icm.edu.pl While much of this research has focused on simpler pyridine N-oxides, the fundamental reactivity is applicable to derivatives like this compound. The combination of photoredox and HAT catalysis represents a powerful strategy for C-H functionalization. rsc.org
Information regarding "this compound" in the specified contexts is not available in the public domain.
Following a comprehensive search of scientific literature and databases, no specific research findings or data could be located for the chemical compound "this compound" within the detailed contexts of "Photoinduced Site-Selective C-H Functionalization Strategies" and "Mechanistic Aspects of this compound as an HAT Catalyst."
The investigation did not yield any studies, articles, or datasets that would allow for a scientifically accurate and informative discussion on these specific topics as they pertain solely to this compound. Therefore, the generation of the requested article with its specified structure and content, including data tables and detailed research findings, is not possible at this time.
General information on the broader class of pyridine N-oxides in photoredox catalysis and hydrogen atom transfer (HAT) reactions is available; however, the strict focus on "this compound" as per the instructions precludes the inclusion of such generalized data.
Advanced Spectroscopic and Structural Characterization of Methylisonicotinate N Oxide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy is instrumental in determining the arrangement of hydrogen atoms in a molecule. In the case of methylisonicotinate-N-oxide, the ¹H NMR spectrum provides distinct signals corresponding to the different types of protons present. The aromatic protons on the pyridine (B92270) ring and the protons of the methyl group exhibit characteristic chemical shifts, which are influenced by the electron-withdrawing nature of the N-oxide and ester functionalities. The integration of these signals reveals the relative number of protons of each type, while the splitting patterns, arising from spin-spin coupling, offer insights into the connectivity of adjacent protons.
Interactive Table: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 8.20-8.30 | m |
| Aromatic CH | 7.30-7.40 | m |
| Methyl (CH₃) | 3.90 | s |
Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts can vary slightly depending on the solvent used.
Carbon-¹³C NMR Spectral Analysis
Complementing ¹H NMR, Carbon-¹³C NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low, techniques such as broadband decoupling are often employed to enhance signal intensity and simplify the spectrum, resulting in each unique carbon atom appearing as a single line. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. The carbonyl carbon of the ester group, the carbons of the pyridine ring, and the methyl carbon all resonate at distinct frequencies, allowing for their unambiguous assignment.
Interactive Table: ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~164 |
| Aromatic C-N-O | ~148 |
| Aromatic CH | ~127 |
| Aromatic C-CO | ~138 |
| Methyl (CH₃) | ~53 |
Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Vibrational Spectroscopy for Molecular Fingerprinting
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the C=O stretching vibration of the ester group. The N-O stretching vibration of the N-oxide group also gives rise to a distinct and identifiable peak. Furthermore, the aromatic C-H and C=C stretching vibrations of the pyridine ring are visible in the spectrum, providing further structural confirmation. researchgate.net
Interactive Table: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | ~1720-1740 |
| N-O Stretch (N-oxide) | ~1250-1300 |
| Aromatic C=C Stretch | ~1600 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction analysis has provided detailed insights into its solid-state structure. researchgate.net The analysis reveals the bond lengths, bond angles, and torsional angles within the molecule with high precision. researchgate.net
A significant finding from the X-ray diffraction study of this compound is the near-coplanar arrangement of the pyridine ring and the methyl ester group, with a very small dihedral angle between them. researchgate.net The crystal structure is further stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules together to form layers. researchgate.net This detailed structural information is crucial for understanding the intermolecular interactions and packing of the molecules in the solid state.
Interactive Table: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 11.890 |
| c (Å) | 6.098 |
| β (°) | 98.45 |
| Volume (ų) | 726.1 |
| Z | 4 |
Electron Paramagnetic Resonance (EPR) Spectroscopy in Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. This makes it an invaluable tool for investigating paramagnetic systems, such as transition metal complexes and organic radicals. The principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but EPR focuses on the magnetic properties of electrons rather than atomic nuclei. iitb.ac.in By analyzing the interaction of unpaired electrons with an external magnetic field, EPR spectroscopy can provide detailed information about the electronic structure, coordination environment, and bonding characteristics of paramagnetic centers. wiley-vch.denih.gov
In the study of Cu2+ doped [Zn(methylisonicotinate)2(H2O)4]·(sac)2 single crystals, EPR spectra were recorded over a temperature range of 113 to 300 K. The analysis of these spectra revealed the presence of two distinct paramagnetic copper(II) centers within the crystal lattice. This indicates that the Cu2+ ions substitute the Zn2+ ions in two magnetically inequivalent sites, each with a specific orientation and chemical environment. The principal g-values and hyperfine coupling constants (A) for these copper(II) centers were determined from the angular variation of the EPR spectra.
The observed g-values provide information about the electronic ground state of the Cu2+ ion and the nature of its interaction with the surrounding ligands. The hyperfine structure, which arises from the interaction of the unpaired electron with the copper nucleus (I=3/2), gives further details about the covalent character of the metal-ligand bonds. The experimental data from this study are summarized in the table below.
EPR Spectral Parameters for Cu2+ Doped [Zn(methylisonicotinate)2(H2O)4]·(sac)2
| Parameter | Complex 1 | Complex 2 |
|---|---|---|
| g-values | ||
| gx | 2.083 | 2.062 |
| gy | 2.105 | 2.083 |
| gz | 2.385 | 2.365 |
| Hyperfine Coupling Constants (A) (in 10-4 cm-1) | ||
| Ax | 35 | 40 |
| Ay | 30 | 35 |
| Az | 130 | 125 |
Data sourced from a study on Cu2+ doped [Zn(methylisonicotinate)2(H2O)4]·(sac)2 single crystals.
The results from such EPR studies on paramagnetic complexes of methylisonicotinate demonstrate the sensitivity of this technique to the subtle structural and electronic variations in the coordination sphere of the metal ion. Although direct experimental data for this compound is currently lacking, these findings on the analogous methylisonicotinate ligand provide a solid foundation for predicting and interpreting the EPR spectra of its N-oxide derivatives in future research.
Computational and Theoretical Insights into Methylisonicotinate N Oxide
Electronic Structure and Bonding Analysis
The arrangement of electrons in Methylisonicotinate-N-oxide dictates its stability, reactivity, and physical properties. Computational analysis of its electronic structure involves examining its molecular orbitals and the distribution of charge across the molecule.
Quantum chemical descriptors are numerical values derived from the wavefunction of a molecule that quantify its chemical characteristics. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. researchgate.net
In the context of N-oxides, the HOMO is often localized on the N-oxide group, highlighting its potential as an electron donor. researchgate.net The reactivity of pyridine (B92270) N-oxide derivatives in enzymatic reductions has been directly correlated with their LUMO energies; a lower LUMO energy corresponds to a better electron acceptor and thus higher reactivity. researchgate.net
For this compound, specific descriptors related to its reactivity in photoinduced Hydrogen Atom Transfer (HAT) catalysis have been calculated. These calculations are essential for understanding its role in facilitating C-H functionalization reactions. chemrxiv.org The O-H Bond Dissociation Energy (BDE) of the protonated form and the oxidation potential are crucial indicators of its effectiveness as a HAT catalyst. chemrxiv.orgresearchgate.net
| Descriptor | Calculated Value | Method |
|---|---|---|
| O-H Bond Dissociation Energy (BDE) | 106.7 kcal/mol | M06-2X Level in acetonitrile |
| Oxidation Potential (E½ ox) | 1.98 V vs SCE | Cyclic Voltammetry (experimental but informs computational models) |
The distribution of electron density in this compound is uneven due to the presence of electronegative oxygen and nitrogen atoms. This polarization is fundamental to its chemical behavior. Charge distribution can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. researchgate.netnih.gov In pyridine N-oxide derivatives, substituents on the ring significantly influence the charge on the N-oxide oxygen atom; electron-donating groups increase its negative charge, while electron-withdrawing groups decrease it. This, in turn, affects the molecule's ability to act as a proton acceptor and form hydrogen bonds.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. scispace.com Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netsmu.edu For pyridine N-oxides, the area around the N-oxide oxygen is a region of strong negative potential, confirming it as a primary site for interactions with electrophiles and hydrogen bond donors. researchgate.net210.212.36 The substituent at the 4-position, such as the methyl isonicotinate (B8489971) group, modulates the exact shape and depth of this potential. nih.gov
| Substituent at 4-position | Charge on Oxygen (qO) |
|---|---|
| -N(CH₃)₂ | -0.511 |
| -CH₃ | -0.453 |
| -H | -0.440 |
| -Cl | -0.428 |
| -NO₂ | -0.404 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for tracing the step-by-step pathway of a chemical reaction, known as the reaction mechanism. smu.edu By calculating the energies of reactants, products, transition states, and intermediates, chemists can map out the potential energy surface and identify the most likely reaction route. nih.govmdpi.com
For this compound, computational studies have been particularly insightful in the context of its application as a Hydrogen Atom Transfer (HAT) catalyst. chemrxiv.org In photoredox catalysis, the pyridine N-oxide is first oxidized to a cation radical. This radical can then be protonated, and the resulting species abstracts a hydrogen atom from a substrate, initiating a functionalization reaction. The calculated O-H Bond Dissociation Energy (BDE) of 106.7 kcal/mol for protonated this compound is a key parameter that determines its ability to abstract hydrogen atoms from various C-H bonds. chemrxiv.org Computational results, combined with experimental data, support a mechanism involving interwoven radical and polar steps for the regioselective difunctionalization of olefins. acs.org
Intermolecular Interactions and Hydrogen Bonding Dynamics
The way this compound interacts with itself and with other molecules is governed by non-covalent forces, primarily hydrogen bonding. The crystal structure of this compound reveals the presence of intermolecular C-H⋯O hydrogen bonds that stabilize the solid-state assembly. Computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are essential for quantifying and understanding the nature of these weak interactions.
Density Functional Theory (DFT) has become a standard method for studying molecular systems, including their non-covalent interactions. frontiersin.org Standard DFT functionals, however, often struggle to accurately describe dispersion forces, which are a crucial component of van der Waals interactions. mdpi.com Therefore, calculations are frequently augmented with dispersion corrections (e.g., DFT-D methods) to provide a more accurate picture of intermolecular forces. researchgate.net
While DFT provides the total interaction energy, Symmetry-Adapted Perturbation Theory (SAPT) offers a deeper understanding by decomposing the interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. researchgate.netnih.gov This decomposition is invaluable for understanding the fundamental nature of non-covalent bonds. researchgate.netmdpi.com
Electrostatics: The interaction between the static charge distributions of the molecules.
Exchange: A purely quantum mechanical repulsive term arising from the Pauli exclusion principle.
Induction: The attractive interaction arising from the polarization of one molecule by the charge distribution of the other.
Dispersion: A quantum mechanical attractive force arising from correlated electron fluctuations.
A SAPT analysis of a pyridine-N-oxide dimer with hydrogen peroxide, for instance, reveals the relative importance of these components in the hydrogen bond. rsc.orgrsc.org Such an analysis for a this compound dimer would clarify the precise balance of forces in its self-assembly, highlighting the roles of the polar N-O bond (electrostatics, induction) and electron correlation effects (dispersion) in its intermolecular interactions.
| Energy Component | Value (Near-Experimental Geometry) |
|---|---|
| Electrostatics | -12.7 |
| Exchange | 10.5 |
| Induction | -3.1 |
| Dispersion | -3.8 |
| Total Interaction Energy | -9.1 |
Strategic Applications in Chemical Synthesis and Materials Science
Methylisonicotinate-N-oxide as a Versatile Synthetic Building Block
This compound, also known as methyl pyridine-4-carboxylate N-oxide, is a valuable and versatile building block in the field of organic synthesis. chemicalbook.com Its structure, which incorporates both a methyl ester and an N-oxide functional group on a pyridine (B92270) ring, allows for a diverse range of chemical transformations. cookechem.com This compound serves as a precursor in the synthesis of more complex molecules and is utilized in various reactions, including those involving nucleophilic substitution.
The presence of the N-oxide group significantly influences the reactivity of the pyridine ring, making it susceptible to transformations that are not as readily achieved with the parent methyl isonicotinate (B8489971). This modification enhances the compound's utility as a reagent in the synthesis of a variety of organic structures. chemrxiv.org
Table 1: Key Synthetic Reactions Involving this compound
| Reaction Type | Description | Reference |
| Nucleophilic Substitution | The N-oxide group activates the pyridine ring, facilitating substitution reactions at various positions. | |
| Precursor for Complex Molecules | Serves as a starting material for the construction of more elaborate molecular architectures. |
Integration into Multi-Component Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. researchgate.netbeilstein-journals.org These reactions are advantageous due to their time and cost-effectiveness, as well as their reduced environmental impact from minimizing waste. researchgate.net While specific examples detailing the integration of this compound into MCRs are not extensively documented in the provided results, the functional groups present in the molecule suggest its potential for use in such reactions. For instance, the isonicotinate framework is a known participant in various MCRs. researchgate.netbeilstein-journals.orgresearchgate.net
The development of novel MCRs is an active area of research, and the unique reactivity of N-oxides could offer new pathways for the synthesis of diverse molecular scaffolds. beilstein-journals.orgrug.nl
Role in Coordination Chemistry and Design of Advanced Materials
This compound and its parent compound, methyl isonicotinate, are significant ligands in coordination chemistry. researchgate.netresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the N-oxide and ester groups can coordinate with metal ions to form a variety of coordination complexes. researchgate.netresearchgate.net
Research has shown that methylisonicotinate ligands are used to construct metal-organic frameworks (MOFs) and other coordination polymers. For example, a cadmium(II) complex with methylisonicotinate ligands has been synthesized and characterized, revealing a one-dimensional chain structure. researchgate.net Similarly, a copper(II) complex with methyl isonicotinate has been studied, demonstrating a square-planar coordination geometry. researchgate.net These structures are often stabilized by hydrogen bonding, leading to the formation of extended networks. researchgate.net
The resulting materials can exhibit interesting properties with potential applications in areas such as micro-electronics and memory storage devices. researchgate.net The study of carboxylate derivatives, including those of isonicotinic acid, is driven by the quest for new materials with specific physical properties like ferroelectricity. researchgate.net
Table 2: Examples of Metal Complexes with Isonicotinate Derivatives
| Metal Ion | Ligand | Resulting Structure | Potential Application | Reference |
| Cadmium(II) | Methylisonicotinate | One-dimensional chain | Materials Science | researchgate.net |
| Copper(II) | Methyl isonicotinate | Square-planar complex | Materials Science | researchgate.net |
Emerging Applications in Organic Transformations
Recent research has highlighted the potential of pyridine N-oxides, including derivatives like this compound, in novel organic transformations. One of the most significant emerging areas is their use in photoinduced reactions and as hydrogen atom transfer (HAT) catalysts. chemrxiv.orgdigitellinc.com
Studies have demonstrated that pyridine N-oxides can participate in single-electron transfer processes under photoredox catalysis. chemrxiv.orgdigitellinc.com This allows for the generation of reactive radical species that can then engage in a variety of chemical transformations. For instance, pyridine N-oxides have been successfully employed as HAT catalysts for the site-selective C-H functionalization of alkanes. chemrxiv.orgdigitellinc.com This approach offers a powerful tool for converting inert C-H bonds into valuable functional groups. chemrxiv.org
The tunability of pyridine N-oxide catalysts, achieved by modifying the substituents on the pyridine ring, allows for control over the selectivity of these reactions. chemrxiv.org This emerging field of research opens up new possibilities for the development of highly selective and efficient synthetic methods. digitellinc.com
Q & A
Q. What experimental methodologies are recommended for synthesizing Methylisonicotinate-N-oxide with high purity?
To optimize synthesis, use inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation byproducts, and employ reflux systems with controlled temperature gradients. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, mobile phase: methanol/water 70:30) . For handling hygroscopic or air-sensitive intermediates, use Schlenk-line techniques .
Q. How should researchers characterize the structural and functional properties of this compound?
Combine spectroscopic and chromatographic methods:
- NMR (¹H, ¹³C, DEPT-135) to confirm the N-oxide moiety and methyl/isonicotinate substituents.
- FT-IR to identify characteristic peaks (e.g., N-O stretch ~1250–1350 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography for definitive stereochemical analysis (if crystals are obtainable).
Document all data with error margins and reference against known spectra of analogous N-oxides .
Q. What safety protocols are critical during this compound handling?
- Use fume hoods with >0.5 m/s airflow to minimize inhalation exposure.
- Wear nitrile gloves (tested for permeation resistance to polar solvents) and safety goggles compliant with ANSI Z87.1.
- Store in amber glass containers under argon at –20°C to prevent degradation. Avoid proximity to oxidizers (e.g., peroxides) and metal catalysts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Systematic review : Compare datasets using PRISMA guidelines, focusing on assay conditions (e.g., cell lines, exposure durations).
- Dose-response validation : Replicate studies across multiple models (e.g., in vitro HepG2 cells, in vivo zebrafish embryos) with standardized OECD protocols.
- Statistical analysis : Apply Fisher’s exact test or Cohen’s kappa to quantify inter-study variability. Address confounding factors like solvent choice (DMSO vs. saline) .
Q. What computational models are suitable for predicting this compound’s reactivity in novel reactions?
- DFT calculations (B3LYP/6-31G* basis set) to map electron density and predict nucleophilic/electrophilic sites.
- Molecular dynamics simulations (AMBER force field) to study solvation effects and transition states.
- Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .
Q. How can degradation pathways of this compound be elucidated under environmental conditions?
- Photolysis studies : Use UV-Vis spectrophotometry (λ = 254 nm) in aqueous buffers (pH 4–9) to track degradation kinetics.
- LC-MS/MS to identify intermediates (e.g., hydroxylated derivatives or demethylated products).
- QSAR modeling to correlate structural features with persistence (e.g., BIOWIN3 estimates) .
Q. What strategies mitigate data variability in high-throughput screening assays involving this compound?
- Plate normalization : Include Z’-factor controls (>0.5) to validate assay robustness.
- Replicate design : Use triplicate wells with randomized plate layouts to minimize positional bias.
- Data preprocessing : Apply LOESS smoothing or Grubbs’ test to remove outliers. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Guidance for Data Interpretation
Q. How should researchers assess the thermal stability of this compound during storage?
Q. What experimental controls are essential when studying this compound’s biological activity?
- Negative controls : Solvent-only (e.g., DMSO at ≤0.1% v/v) and untreated cell/animal cohorts.
- Positive controls : Reference inhibitors (e.g., rotenone for mitochondrial assays).
- Blinding : Use double-blind protocols for subjective endpoints (e.g., histopathology scoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
